molecular formula C14H20N2O2 B13849297 2-(4-Aminopiperidin-1-yl)-1-(4-methoxyphenyl)ethanone

2-(4-Aminopiperidin-1-yl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B13849297
M. Wt: 248.32 g/mol
InChI Key: UOULMVQZIDKZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminopiperidin-1-yl)-1-(4-methoxyphenyl)ethanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, an aminopiperidine group, and a methoxyphenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)-1-(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxyphenylacetic acid with 4-aminopiperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)-1-(4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminopiperidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Aminopiperidin-1-yl)-1-(4-methoxyphenyl)ethanoic acid.

    Reduction: Formation of 2-(4-Aminopiperidin-1-yl)-1-(4-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)-1-(4-methoxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminopiperidin-1-yl)-1-phenylethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of a methoxy group, which can influence its chemical properties and interactions.

Uniqueness

2-(4-Aminopiperidin-1-yl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity. This structural feature may also contribute to its distinct biological activities and make it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C14H20N2O2/c1-18-13-4-2-11(3-5-13)14(17)10-16-8-6-12(15)7-9-16/h2-5,12H,6-10,15H2,1H3

InChI Key

UOULMVQZIDKZJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CCC(CC2)N

Origin of Product

United States

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